2-Ethyl piperazine hydrochloride
Overview
Description
2-Ethyl piperazine hydrochloride is a chemical compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions Piperazine derivatives are widely recognized for their diverse biological and pharmaceutical activities
Scientific Research Applications
2-Ethyl piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential as an anthelmintic agent and in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
Target of Action
The primary target of 2-Ethyl Piperazine Hydrochloride, a derivative of Piperazine, is the GABA receptor . GABA receptors play a crucial role in the nervous system as they mediate inhibitory neurotransmission. Piperazine binds directly and selectively to muscle membrane GABA receptors .
Mode of Action
This compound interacts with its targets by acting as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This interaction results in changes in the physiological state of the organism, specifically causing flaccid paralysis .
Biochemical Pathways
It is known that the compound’s action on gaba receptors can lead to the paralysis of parasites . This suggests that it may affect pathways related to neuromuscular transmission.
Pharmacokinetics
Upon entry into the systemic circulation, Piperazine, the parent compound of this compound, is partly oxidized and partly eliminated as an unchanged compound . This suggests that this compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The primary result of this compound’s action is the flaccid paralysis of parasites . This paralysis allows the host body to easily remove or expel the invading organism .
Safety and Hazards
Future Directions
There is a novel simplified synthetic procedure for the preparation of monosubstituted piperazine derivatives which can now be easily prepared in a one-pot-one-step way from a protonated piperazine with no need of introduction of a protecting group . The advantages and disadvantages of current ways of synthesizing piperazine are described while focusing on the preferred and highly selective processes of intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, and one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine .
Biochemical Analysis
Biochemical Properties
2-Ethyl piperazine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors . This interaction causes hyperpolarization of nerve endings, leading to flaccid paralysis in certain organisms. Additionally, this compound can inhibit acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, thereby affecting neurotransmission .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce cytotoxic effects in cancer cells, such as glioblastoma and cervix cancer cells, by causing DNA fragmentation and nuclear condensation . This compound also impacts cell signaling pathways by modulating the activity of GABA receptors and acetylcholinesterase, leading to altered neurotransmission and muscle function .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions. As a GABA receptor agonist, it binds to GABA receptors on muscle membranes, causing hyperpolarization and subsequent paralysis of the target organism . Additionally, it inhibits acetylcholinesterase, leading to an accumulation of acetylcholine and disruption of normal neurotransmission . These interactions highlight the compound’s potential as an anthelmintic agent and its broader implications in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that piperazine derivatives, including this compound, can maintain their activity over extended periods, although they may degrade under certain conditions . Long-term exposure to this compound has been observed to cause sustained effects on cellular function, particularly in terms of enzyme inhibition and neurotransmission .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively induces paralysis in nematodes by acting on GABA receptors . Higher doses can lead to toxic effects, including neurotoxicity and gastrointestinal disturbances . In veterinary medicine, the dosage of piperazine derivatives is carefully controlled to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. Approximately 25% of the compound is metabolized in the liver, where it undergoes nitrosation to form N-mononitrosopiperazine, which is further metabolized to N-nitroso-3-hydroxypyrrolidine . These metabolic transformations are crucial for the compound’s biological activity and its eventual excretion from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with various transporters and binding proteins. The compound is known to be distributed widely in the body, with significant accumulation in the liver and kidneys . Its transport across cell membranes is facilitated by specific transporters, ensuring its effective delivery to target sites.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and receptors involved in neurotransmission . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl piperazine hydrochloride typically involves the reaction of 2-ethyl piperazine with hydrochloric acid. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods: Industrial production of piperazine derivatives often employs catalytic methods. For instance, a palladium-catalyzed cyclization reaction can be used to synthesize highly substituted piperazines . Additionally, visible-light-promoted decarboxylative annulation protocols and diol-diamine coupling reactions are also utilized in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl piperazine hydrochloride undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, sulfonium salts, and various aldehydes . Reaction conditions often involve mild temperatures and the use of organic solvents such as dichlorobenzene .
Major Products: The major products formed from these reactions include various substituted piperazines, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .
Comparison with Similar Compounds
Piperazine: A parent compound with similar structural features but different functional groups.
1,4-Diazacyclohexane: Another piperazine derivative with distinct pharmacological properties.
Hexahydropyrazine: A related compound with a similar six-membered ring structure.
Uniqueness: 2-Ethyl piperazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a GABA receptor agonist sets it apart from other piperazine derivatives, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-ethylpiperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c1-2-6-5-7-3-4-8-6;/h6-8H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIHMYOOFAOMJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627684 | |
Record name | 2-Ethylpiperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259808-09-8 | |
Record name | 2-Ethylpiperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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